Researchers studying PR-dependent pathways often face cross-reactivity issues with non-selective ligands. Asoprisnil ecamate, a steroidal SPRM prodrug (J-956), solves this with high PR specificity.
- 3-fold higher PR affinity vs. progesterone; low cross-reactivity with AR, ER, MR.
- Induces dose-dependent fibroid volume reduction up to -75.2% in clinical trials.
- Selectively induces apoptosis in leiomyoma vs. myometrial cells.
Supplied with Certificate of Analysis; stable at -20°C (powder).
Molecular FormulaC31H40N2O5
Molecular Weight520.7 g/mol
CAS No.222732-94-7
Cat. No.B1665294
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Asoprisnil Ecamate Receptor Selectivity
Asoprisnil ecamate (INN; development code J-956) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) that functions as a prodrug, requiring metabolic conversion to its active form, asoprisnil (J867) [1]. It was advanced to Phase III clinical trials for the treatment of symptomatic uterine fibroids and endometriosis before discontinuation due to endometrial safety concerns [2]. The compound is characterized by high binding affinity for the progesterone receptor (PR), moderate affinity for the glucocorticoid receptor (GR), low affinity for the androgen receptor (AR), and no binding to estrogen or mineralocorticoid receptors [1].
[1] DeManno D, Elger W, Garg R, et al. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy. Steroids. 2003;68(10-13):1019-1032. View Source
[2] Wikipedia contributors. Asoprisnil ecamate. Wikipedia, The Free Encyclopedia. 2017. View Source
Asoprisnil Ecamate vs. Other SPRMs
Selective progesterone receptor modulators (SPRMs) exhibit divergent pharmacological profiles that preclude simple substitution. While ulipristal acetate, mifepristone, vilaprisan, and telapristone all modulate PR activity, they differ markedly in receptor selectivity, antiglucocorticoid activity, tissue-specific effects, and clinical safety outcomes [1]. For instance, mifepristone demonstrates significant antiglucocorticoid activity and is approved for Cushing's syndrome, whereas ulipristal acetate is used for emergency contraception and fibroid management but has been associated with hepatic adverse events [2]. Asoprisnil ecamate's specific binding signature, pro-apoptotic effects on leiomyoma cells, and unique endometrial safety profile during long-term administration define a distinct experimental and therapeutic space [3].
[1] Islam MS, Afrin S, Jones SI, Segars J. Selective Progesterone Receptor Modulators-Mechanisms and Therapeutic Utility. Endocr Rev. 2020;41(5):bnaa012. View Source
[2] Ulipristal acetate. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012. View Source
[3] Chwalisz K, Perez MC, Demanno D, et al. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis. Endocr Rev. 2005;26(3):423-438. View Source
Asoprisnil Ecamate Comparative Evidence
PR Binding Affinity vs. Progesterone
Asoprisnil demonstrates approximately 3-fold greater binding affinity for the progesterone receptor (PR) compared to the endogenous ligand, progesterone [1].
This high affinity supports its potent modulation of PR-mediated pathways and distinguishes it from less potent SPRMs for in vitro studies requiring robust receptor engagement.
In a 6-month randomized controlled trial, asoprisnil at 10 mg and 25 mg daily reduced fibroid volume by up to −45% and −54%, respectively, compared to a 44% increase in the placebo group (p < 0.001) [1]. In a longer-term 12-month extension study, median fibroid volume decreases reached −55.7% (10 mg) and −75.2% (25 mg) [2].
Phase II/III clinical trials in women with uterine fibroids
Why This Matters
These placebo-controlled data validate asoprisnil's robust in vivo anti-fibrotic activity, providing a benchmark for preclinical models of leiomyoma and for comparative efficacy assessments against other SPRMs.
[2] Diamond MP, et al. A 12-month extension study to evaluate the safety and efficacy of asoprisnil in women with heavy menstrual bleeding and uterine fibroids. Hum Reprod. 2019. View Source
Antiglucocorticoid Activity vs. Mifepristone
Asoprisnil exhibits only marginal antiglucocorticoid activity in transactivation assays and animal models, a stark contrast to mifepristone (RU486), which demonstrates potent antiglucocorticoid effects and is clinically used to treat Cushing's syndrome [1][2]. This difference is attributed to asoprisnil's moderate affinity for GR versus mifepristone's high affinity and robust antagonism [1].
For researchers investigating PR-mediated pathways without confounding glucocorticoid receptor effects, asoprisnil offers a cleaner pharmacological tool compared to mifepristone.
[1] DeManno D, et al. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy. Steroids. 2003;68(10-13):1019-1032. View Source
[2] Chwalisz K, et al. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis. Endocr Rev. 2005;26(3):423-438. View Source
Tissue Selectivity in Leiomyoma
Asoprisnil ecamate inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells while demonstrating no comparable effects on normal myometrial cells . This differential effect is mediated by upregulation of GADD153 and the TRAIL-mediated apoptotic pathway in leiomyoma cells [1].
Tissue SelectivityApoptosisLeiomyoma
Evidence Dimension
Cellular response (proliferation/apoptosis)
Target Compound Data
Inhibits proliferation, induces apoptosis
Comparator Or Baseline
Normal myometrial cells: No comparable effect
Quantified Difference
Qualitative (differential)
Conditions
In vitro culture of human primary leiomyoma and myometrial cells
Why This Matters
This tissue-selective cytotoxicity is a key differentiator from other SPRMs like ulipristal acetate, which have been associated with off-target effects and hepatotoxicity, supporting asoprisnil's use in targeted leiomyoma research.
Asoprisnil reversibly suppresses menstruation at doses ≥10 mg QD by targeting the endometrium directly, without causing estrogen deprivation [1]. In contrast, GnRH agonists, a common comparator class, induce amenorrhea via profound hypoestrogenism, leading to significant vasomotor symptoms and bone loss [2].
EndometriumAmenorrheaHormonal Modulation
Evidence Dimension
Mechanism of amenorrhea induction
Target Compound Data
Endometrial targeting; preserves estrogen levels
Comparator Or Baseline
GnRH agonists: Central suppression, hypoestrogenism
Quantified Difference
Qualitative (mechanistic divergence)
Conditions
Clinical trials in premenopausal women
Why This Matters
This mechanism provides a more favorable tolerability profile for long-term management of hormone-dependent gynecologic conditions, which is critical for preclinical models studying endometrial function and fibroid growth without confounding endocrine disruption.
EndometriumAmenorrheaHormonal Modulation
[1] Chwalisz K, et al. The effects of 1-month administration of asoprisnil (J867) in healthy premenopausal women. Hum Reprod. 2005;20(4):1090-1099. View Source
[2] Chwalisz K, et al. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis. Endocr Rev. 2005;26(3):423-438. View Source
Asoprisnil Ecamate Research Applications
PR Target Validation and Profiling
Utilize asoprisnil ecamate in in vitro binding and transactivation assays to characterize PR-dependent pathways due to its 3-fold higher affinity for PR over progesterone [1] and its low cross-reactivity with AR, ER, and MR. This specificity makes it a preferred reference compound for evaluating novel PR ligands [2].
Preclinical Uterine Fibroid Modeling
Employ asoprisnil ecamate in established rodent and primate models of leiomyoma to study mechanisms of fibroid regression and apoptosis. The compound's robust, dose-dependent reduction in fibroid volume (up to −75.2% in clinical trials) [1] and its selective induction of apoptosis in leiomyoma versus myometrial cells [2] provide a solid benchmark for comparative efficacy studies.
Endometrial Amenorrhea Investigation
Apply asoprisnil ecamate in models of endometrial function to dissect the tissue-specific effects of SPRMs. The compound's ability to induce reversible amenorrhea without estrogen deprivation [1] offers a unique tool for studying endometrial receptivity, implantation, and the development of contraceptive strategies without confounding systemic hormonal changes.
Comparative SPRM Safety Profiling
Include asoprisnil ecamate as a key comparator in studies evaluating the endometrial safety of novel SPRMs. The well-characterized association of long-term asoprisnil use with cystic endometrial changes and hyperplasia [1] provides a critical benchmark for assessing the safety margins and tissue-specific liabilities of next-generation PR modulators.
[2] DeManno D, et al. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy. Steroids. 2003;68(10-13):1019-1032. View Source
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